molecular formula C22H20O6 B2678706 methyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 858763-06-1

methyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No. B2678706
CAS RN: 858763-06-1
M. Wt: 380.396
InChI Key: MZIIEAXRAUVXFY-UHFFFAOYSA-N
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Description

Methyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a useful research compound. Its molecular formula is C22H20O6 and its molecular weight is 380.396. The purity is usually 95%.
BenchChem offers high-quality methyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Modification

Methyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate, due to its complex structure, finds applications in the field of chemical synthesis and modification. For instance, iron-catalyzed benzylation of 1,3-dicarbonyl compounds using benzylic alcohols under mild conditions demonstrated efficient pathways to 2-benzylated products, including modifications of 4-hydroxycoumarin derivatives, which are pharmaceutically relevant, showcasing the compound's role in synthesizing anticoagulant agents like Phenprocoumon with high yield (Kischel et al., 2007).

Structural and Crystallographic Studies

The structural intricacies of such compounds have been elucidated through methods like X-ray crystallography, highlighting the significance of intermolecular hydrogen bonding and crystalline arrangement. Studies on related molecules provide insights into their crystalline structures, which are crucial for understanding their physical properties and reactivity (Manolov et al., 2012).

Photopolymerization and Material Science

In material science, derivatives of this compound serve as photoiniters or photoiniferters in nitroxide-mediated photopolymerization processes. These applications are pivotal in developing advanced materials with tailored properties, driven by the compound's ability to undergo photodecomposition under UV irradiation, generating reactive radicals (Guillaneuf et al., 2010).

Pharmaceutical and Biomedical Research

Although direct applications in pharmaceuticals and biomedicine for this specific compound were not highlighted in the searched literature, structurally related compounds have been synthesized for potential antibacterial activities and as sensors for detecting metal ions. These areas underscore the broader relevance of complex organic molecules in developing new therapeutic agents and diagnostic tools, showcasing the versatility and potential of methyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate in scientific research (Joshi et al., 2015).

properties

IUPAC Name

methyl 4-[2-methyl-7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O6/c1-13(2)12-26-17-9-10-18-19(11-17)27-14(3)21(20(18)23)28-16-7-5-15(6-8-16)22(24)25-4/h5-11H,1,12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIIEAXRAUVXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=C)C)OC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate

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